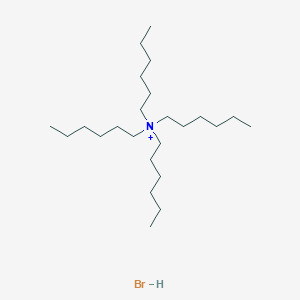

Perrhenic acid; tetrabutylammonium ion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

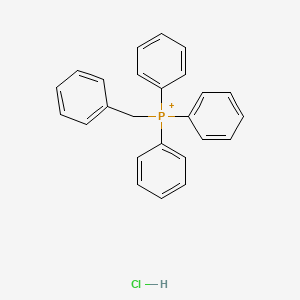

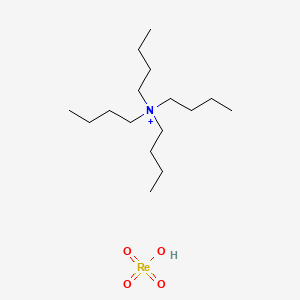

Perrhenic acid; tetrabutylammonium ion is a compound that combines perrhenic acid, a strong monobasic acid, with the tetrabutylammonium ion, a quaternary ammonium cation. Perrhenic acid, with the chemical formula HReO₄, is known for its strong oxidizing properties and is commonly used in various chemical reactions. The tetrabutylammonium ion, on the other hand, is a large organic cation that is often used to increase the solubility of inorganic anions in organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perrhenic acid can be prepared by the oxidation of metallic rhenium with hydrogen peroxide. The reaction is as follows:

2Re+7H2O2→2HReO4+6H2O

Alternatively, perrhenic acid can be obtained by evaporating aqueous solutions of rhenium(VII) oxide (Re₂O₇) in the presence of water or steam .

To prepare tetrabutylammonium perrhenate, tetrabutylammonium chloride is added to an aqueous solution of sodium perrhenate. The reaction is as follows:

NaReO4+(C4H9)4NCl→(C4H9)4NReO4+NaCl

Industrial Production Methods

High-purity perrhenic acid can be produced using various methods, including electrodialysis, solvent extraction, and ion-exchange. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, effectively separating them from the solution . This method allows for the concentration and purification of perrhenic acid from secondary raw materials .

Analyse Des Réactions Chimiques

Types of Reactions

Perrhenic acid and its salts, including tetrabutylammonium perrhenate, undergo various chemical reactions, including:

Condensation Reactions: Perrhenate can undergo condensation to form small rhenium polyoxometalates, such as Re₄O₂₋₁₅.

Redox Reactions: Unlike permanganate, perrhenate is non-oxidizing. replacement of some oxo ligands can induce redox reactions.

Reaction with Sulfide: Perrhenate reacts with sulfide sources, such as hydrogen sulfide, to form tetrathioperrhenate anion (ReS₄⁻).

Common Reagents and Conditions

Trimethylsilyl Chloride: Used to produce the oxychloride of rhenium(V) from tetrabutylammonium perrhenate.

Hydrogen Sulfide: Used to convert perrhenate to tetrathioperrhenate anion.

Major Products

Rhenium Polyoxometalates: Formed through condensation reactions.

Tetrathioperrhenate Anion: Formed through reactions with sulfide sources.

Oxychloride of Rhenium(V): Formed through reactions with trimethylsilyl chloride.

Applications De Recherche Scientifique

Perrhenic acid and its salts, including tetrabutylammonium perrhenate, have various scientific research applications:

Biology: Used in studies involving the transport and behavior of rhenium compounds in biological systems.

Medicine: Used as a carrier for trace levels of pertechnetate in nuclear medicine scanning procedures.

Industry: Used in the production of high-purity perrhenic acid through electrodialysis and other methods.

Mécanisme D'action

The mechanism of action of perrhenic acid and tetrabutylammonium ion involves their interaction with various molecular targets and pathways:

Perrhenic Acid: Acts as a strong oxidizing agent, facilitating various redox reactions.

Tetrabutylammonium Ion: Acts as a pH-gated potassium ion channel, changing the cytosolic pH from 7 to 4 to open the channel. This mechanism is crucial in various biochemical processes.

Comparaison Avec Des Composés Similaires

Perrhenic acid and tetrabutylammonium ion can be compared with similar compounds based on their chemical properties and applications:

Perrhenate vs. Pertechnetate: Both ions are similar in size and shape, and perrhenate is often used as a safer alternative to pertechnetate in nuclear waste studies.

Tetrabutylammonium Salts: Similar to other quaternary ammonium salts, tetrabutylammonium ion is used to increase the solubility of inorganic anions in organic solvents.

List of Similar Compounds

- Pertechnetate (TcO₄⁻)

- Tetrabutylammonium Bromide

- Tetrabutylammonium Hydroxide

- Tetrabutylammonium Perchlorate

These compounds share similar chemical properties and applications, making them useful in various scientific and industrial contexts.

Propriétés

Formule moléculaire |

C16H37NO4Re+ |

|---|---|

Poids moléculaire |

493.68 g/mol |

Nom IUPAC |

hydroxy(trioxo)rhenium;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.H2O.3O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;1H2;;;;/q+1;;;;;+1/p-1 |

Clé InChI |

VIGRFVBJWCUPIC-UHFFFAOYSA-M |

SMILES canonique |

CCCC[N+](CCCC)(CCCC)CCCC.O[Re](=O)(=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)

![[des-Arg9]bradykinin](/img/structure/B15088996.png)

![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)

![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)